Fmoc-cis-DL-3-phenyl-Pro-OH

Description

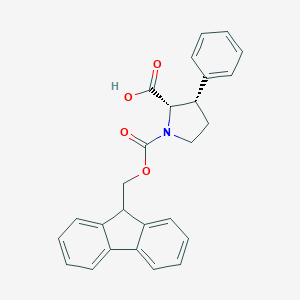

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-UUOWRZLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373287 | |

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181824-45-3 | |

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis of Peptides Incorporating Cis 3 Phenylproline Residues

Proline Ring Conformation: Endo/Exo Puckering Equilibrium

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo. nih.gov In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the carboxyl group, whereas in the Cγ-exo pucker, it is on the opposite side. nih.gov The puckering preference is a critical determinant of the peptide backbone's local geometry, influencing the ψ and φ dihedral angles. nih.gov

Substituents on the proline ring can significantly bias this equilibrium through steric and stereoelectronic effects. For 3-substituted prolines, the nature, size, and stereochemistry of the substituent dictate the preferred pucker. nih.gov In the case of cis-3-phenylproline, the phenyl group and the carboxyl group are on the same face of the pyrrolidine ring. This arrangement introduces significant steric hindrance. A bulky substituent at the 3-position in a cis configuration (relative to the carboxyl group) generally destabilizes the Cγ-endo conformation due to steric clashes with the carboxamide group of the peptide backbone. nih.gov Consequently, the pyrrolidine ring of a cis-3-phenylproline residue is expected to preferentially adopt a Cγ-exo pucker to minimize these unfavorable steric interactions. nih.gov This preference for the exo pucker is a key feature that distinguishes it from unsubstituted proline, which often shows a more balanced equilibrium or a preference for the endo pucker, especially when the preceding peptide bond is in the cis conformation. nih.gov

Table 1: Expected Proline Ring Puckering Preferences

| Proline Derivative | Preceding Amide Bond | Dominant Pucker | Primary Influencing Factor |

| Unsubstituted Proline | trans | Cγ-exo | Minimized steric interactions |

| Unsubstituted Proline | cis | Cγ-endo | Favorable n→π* interactions |

| cis-3-Phenylproline | trans or cis | Cγ-exo | Avoidance of steric clash between the phenyl group and the backbone |

Peptidyl-Prolyl Amide Bond Isomerism: cis/trans Equilibrium Modulation

The peptidyl-prolyl amide bond (Xaa-Pro) is unique among peptide bonds in that it has a relatively low energy barrier to cis/trans isomerization. nih.gov While most peptide bonds overwhelmingly favor the trans conformation (>99.5%), the Xaa-Pro bond can have a significant population of the cis isomer (typically 5-30% in unfolded peptides). imrpress.comimrpress.com This equilibrium is sensitive to the electronic and steric properties of the residue preceding proline (Xaa) and substituents on the proline ring itself.

Spectroscopic Investigations of Conformational Landscapes

NMR spectroscopy is the most powerful technique for studying the conformational dynamics of proline-containing peptides in solution. uq.edu.auspringernature.com It allows for the simultaneous observation and quantification of both the cis and trans isomers, as the isomerization process is slow on the NMR timescale, leading to two distinct sets of resonance signals. nih.gov

Several NMR parameters are used to characterize the conformation of peptides with cis-3-phenylproline:

13C Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the cis/trans state of the amide bond. The difference between these shifts (Δδβγ) is a reliable indicator: a larger difference (typically > 8 ppm) is characteristic of the cis isomer, while a smaller difference (typically < 5 ppm) indicates the trans isomer.

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY spectra provide distance constraints that help define the three-dimensional structure. For the peptidyl-prolyl bond, a strong sequential NOE between the α-proton of the preceding residue (Hαi-1) and the δ-protons of proline (HδPro) is indicative of a trans conformation. Conversely, a strong NOE between Hαi-1 and the Hα of proline (HαPro) is characteristic of a cis bond.

Scalar Couplings (3J-couplings): Vicinal proton-proton coupling constants can be used to determine dihedral angles and infer the puckering of the pyrrolidine ring.

For Fmoc-cis-DL-3-phenyl-Pro-OH containing peptides, NMR would be essential to determine the precise populations of the cis and trans isomers and to confirm the predicted preference for the Cγ-exo ring pucker.

The incorporation of a cis-3-phenylproline residue is expected to disrupt or modify canonical secondary structures like the PPII helix. The steric bulk of the phenyl group and its influence on the ring pucker and cis/trans equilibrium can introduce kinks or turns into the peptide backbone. CD spectroscopy can monitor these changes, for instance, by observing a decrease in the intensity of the characteristic PPII bands, indicating a deviation from this extended conformation. The aromatic phenyl group itself is a chromophore and can contribute to the near-UV CD spectrum (around 260-280 nm), which can provide information about its local environment and orientation, although these signals are often weak. mdpi.comnih.gov

X-ray Crystallographic Studies of this compound Containing Systems

Single-crystal X-ray diffraction provides the most precise, atomic-resolution picture of a molecule's conformation in the solid state. nih.gov For peptides, this technique can unambiguously determine the proline ring pucker, the cis or trans nature of the peptidyl-prolyl bond, and the precise backbone and side-chain dihedral angles. researchgate.net

A search of the crystallographic literature did not yield a publicly available crystal structure for this compound or for peptides containing this specific residue. However, were such a structure available, it would provide definitive evidence for the preferred ring pucker and the conformation of the Fmoc protecting group relative to the phenyl and carboxyl substituents. In the context of a peptide, a crystal structure would reveal how the cis-3-phenylproline residue is accommodated within a larger secondary structure, such as a β-turn, for which 3-substituted prolines have been utilized as scaffolds. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Conformational Space

Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational energy landscape of peptides. nih.govfrontiersin.org These methods can complement experimental data by providing insights into the relative energies of different conformers and the dynamic transitions between them. frontiersin.org

For peptides containing cis-3-phenylproline, computational approaches can be used to:

Calculate Potential Energy Surfaces: By systematically rotating key dihedral angles (φ, ψ, and ω), the relative energies of different conformations can be calculated to predict the most stable states. This can be used to map the energy landscape of the endo/exo ring pucker and the cis/trans amide bond isomerization.

Predict Spectroscopic Parameters: Theoretical calculations can predict NMR chemical shifts and scalar couplings for different conformations. Comparing these predicted values with experimental data can help validate the computed structural models.

Simulations would be particularly valuable for dissecting the specific steric interactions responsible for the conformational preferences induced by the cis-3-phenyl group.

Applications in Peptidomimetic Design and Drug Discovery

Rational Design of Conformationally Constrained Peptidomimetics

The incorporation of Fmoc-cis-DL-3-phenyl-Pro-OH into a peptide sequence is a deliberate strategy to impose significant conformational restrictions on the peptide backbone. The proline ring itself limits the available Ramachandran space, and the addition of a phenyl group at the 3-position further curtails its flexibility. The cis configuration, in particular, forces a specific orientation of the phenyl group relative to the carboxyl group, which can have profound effects on the local and global conformation of the peptide.

This conformational restriction is a key element in the rational design of peptidomimetics. By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized, which can lead to a significant increase in binding affinity and specificity. The phenyl group can also engage in favorable hydrophobic or aromatic interactions with the target protein, further enhancing binding.

Nuclear Magnetic Resonance (NMR) studies on peptides containing proline analogs have demonstrated that substitutions on the proline ring can significantly influence the cis-trans isomerization of the preceding peptide bond. nih.govnih.gov The presence of a bulky substituent like a phenyl group can favor one isomer over the other, effectively locking the peptide into a more defined three-dimensional structure. researchgate.net This pre-organization of the peptide into its bioactive conformation is a central goal of peptidomimetic design.

Table 1: Impact of Proline Analogs on Peptide Conformation

| Proline Modification | Conformational Effect | Potential Advantage in Peptidomimetic Design |

|---|---|---|

| cis-3-Phenyl Substitution | Induces a specific ring pucker and restricts the ψ dihedral angle. Can favor a cis or trans conformation of the preceding peptide bond depending on the sequence context. mdpi.comnih.gov | Pre-organizes the peptide backbone for enhanced receptor binding and can introduce beneficial aromatic interactions. |

| 4-Hydroxy Substitution | Influences ring pucker and can stabilize specific secondary structures like β-turns. nih.gov | Can improve binding affinity and specificity by mimicking the native conformation of a peptide ligand. |

| Alkyl Substitution | Steric hindrance restricts conformational freedom. | Increases rigidity, which can lead to higher binding affinity and improved metabolic stability. |

Development of Bioactive Ligands and Enzyme Inhibitors

The unique structural features of this compound make it an attractive building block for the development of potent and selective bioactive ligands and enzyme inhibitors. By mimicking the key interactions of a natural peptide ligand while maintaining a more rigid structure, peptidomimetics containing this analog can achieve superior biological activity.

For instance, in the design of antagonists for G protein-coupled receptors (GPCRs) such as neurokinin (NK) receptors, the conformation of the peptide ligand is critical for binding. The incorporation of a constrained proline analog like 3-phenylproline can help to stabilize the desired turn structure necessary for receptor recognition and antagonism. nih.gov Similarly, in the development of integrin antagonists, which are important in areas like oncology and inflammation, the precise spatial orientation of pharmacophoric groups is essential. nih.govmdpi.comnih.gov The rigid scaffold provided by cis-3-phenylproline can be used to correctly position these groups for optimal interaction with the integrin binding site.

Furthermore, the development of enzyme inhibitors can benefit from the conformational constraints imposed by this amino acid. For example, in the design of protease inhibitors, a peptidomimetic must fit snugly into the active site of the enzyme. The rigid structure conferred by cis-3-phenylproline can enhance this complementarity, leading to more potent inhibition. nih.govnih.gov

Strategies for Enhancing Proteolytic Stability and Pharmacokinetic Profiles

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The peptide bonds involving proline are generally more resistant to cleavage than other peptide bonds. nih.gov The introduction of a substituted proline analog like 3-phenylproline can further enhance this resistance. The steric bulk of the phenyl group can shield the adjacent peptide bonds from the action of proteolytic enzymes, thereby increasing the in vivo half-life of the peptidomimetic.

Beyond proteolytic stability, the pharmacokinetic profile of a peptide drug is of paramount importance. The incorporation of lipophilic groups, such as the phenyl ring of cis-3-phenylproline, can increase the hydrophobicity of a peptide, which may influence its absorption, distribution, and metabolism. While increased lipophilicity can sometimes lead to improved membrane permeability, it must be carefully balanced to maintain adequate aqueous solubility. Studies with proline-rich peptides have shown that their pharmacokinetic properties can be modulated through structural modifications. nih.gov

Table 2: Strategies to Improve Peptide Drug Properties using Proline Analogs

| Desired Property | Strategy using Proline Analogs | Rationale |

|---|---|---|

| Increased Proteolytic Stability | Incorporation of 3-phenylproline. | The bulky phenyl group provides steric hindrance, preventing access of proteases to adjacent peptide bonds. |

| Enhanced Receptor Binding | Use of conformationally constrained analogs like cis-3-phenylproline. | Pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of binding. |

| Improved Bioavailability | Introduction of lipophilic moieties such as the phenyl group. | Can enhance absorption and membrane permeability, though solubility must be monitored. |

| Modulated Pharmacokinetics | Altering the overall physicochemical properties of the peptide. | Modifications to the proline ring can influence distribution, metabolism, and excretion. nih.gov |

Case Studies in Therapeutic and Diagnostic Peptidomimetic Development

While specific case studies detailing the clinical development of a therapeutic or diagnostic agent containing this compound are not extensively reported in publicly available literature, the application of the broader class of phenylproline-containing peptides provides valuable insights into its potential.

A notable area of research is the development of peptide-based shuttles to cross the blood-brain barrier (BBB). The brain is a difficult target for many drugs due to the restrictive nature of the BBB. Researchers have designed and synthesized phenylproline tetrapeptides that demonstrate significantly improved water solubility and high transport values across the BBB. researchgate.net These shuttles operate via passive diffusion, and their transport capacity has been confirmed by attaching therapeutically relevant cargos. This work highlights the potential of incorporating phenylproline analogs to create peptidomimetics capable of reaching central nervous system targets.

In the realm of diagnostics, the development of probes that can selectively bind to and image specific biomarkers is of great interest. The high affinity and specificity that can be achieved with conformationally constrained peptidomimetics make them ideal candidates for the development of such probes. While not specifically citing this compound, the principles of using rigidified scaffolds to achieve high target affinity are directly applicable.

Advanced Analytical and Characterization Techniques in Research

Chromatographic Resolution and Purity Assessment

Chromatography is a cornerstone for both the analysis and purification of Fmoc-protected amino acids. High-performance liquid chromatography, in particular, offers the resolution required to assess purity and, in its chiral format, to separate enantiomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for determining the purity of Fmoc-cis-DL-3-phenyl-Pro-OH and for its preparative purification. The technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining the molecule, which is then eluted by a polar mobile phase.

Analytical Approach: For analytical purposes, a C8 or C18 column is typically used. A gradient elution system is employed, starting with a high proportion of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). The TFA acts as an ion-pairing agent to improve peak shape. The high hydrophobicity of the Fmoc group results in significant retention, allowing for excellent separation from more polar impurities. Purity is determined by integrating the peak area of the compound relative to the total area of all detected peaks.

Preparative Scale: For purification, semi-preparative or preparative RP-HPLC columns with larger diameters are used to handle higher sample loads. nih.gov The principles remain the same as in the analytical approach, but the goal is to isolate the compound of interest. Fractions are collected as the target compound elutes from the column, and these fractions are subsequently combined and lyophilized to yield the purified product.

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 or C8, 5 µm particle size, 100-300 Å pore size | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the compound. |

| Gradient | 5-95% B over 20-30 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical columns. |

| Detection | UV at 254 nm, 265 nm, or 301 nm | The fluorenyl group of the Fmoc moiety provides strong UV absorbance. |

Since this compound is a racemic mixture, separating its two enantiomers, (2S,3S)-Fmoc-3-phenyl-proline and (2R,3R)-Fmoc-3-phenyl-proline, is crucial for stereospecific applications. Chiral HPLC is the definitive method for this purpose. scispace.com

The resolution is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective. nih.govphenomenex.com For the separation of cis-3-phenylproline derivatives, amylose-based columns like Chiralpak® IA have proven successful. nih.govscispace.com

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. These complexes have different association energies, resulting in differential retention and separation. The enantiomeric excess (e.e.) can be accurately calculated from the relative peak areas in the chromatogram. This technique can be scaled up to semi-preparative levels to isolate gram quantities of the individual, enantiomerically pure compounds. scispace.com

Table 2: Chiral HPLC Conditions for Enantiomeric Resolution

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak® IA (amylose-based CSP) | Proven effective for resolving cis-β-phenylproline precursors. nih.govscispace.com |

| Mobile Phase | n-hexane/2-propanol (e.g., 90:10 v/v) | Normal-phase conditions often provide better selectivity on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min (Analytical); 15-20 mL/min (Semi-preparative) | Adjusted based on column diameter and separation goal. |

| Detection | UV at 254 nm | Monitors the elution of the Fmoc-containing enantiomers. |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and identifying potential impurities. Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be ionized, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

The measured mass-to-charge ratio (m/z) for the molecular ion should correspond to the calculated molecular weight of the compound (C₂₆H₂₃NO₄, MW = 413.47). Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. In an MS/MS experiment, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information.

For Fmoc-protected amino acids, characteristic fragmentation patterns are observed:

Loss of the Fmoc group: A neutral loss of dibenzofulvene (166 Da) or the entire Fmoc-O- group can occur.

Proline-specific fragmentation: Cleavage of the amide bond N-terminal to the proline residue is often favored, a phenomenon known as the "proline effect," which results in a prominent y-type ion. nih.govnih.gov

Table 3: Expected ESI-MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₆H₂₄NO₄]⁺ | 414.17 | Protonated molecular ion. |

| [M+Na]⁺ | [C₂₆H₂₃NNaO₄]⁺ | 436.15 | Sodium adduct of the molecular ion. |

| [M-C₁₃H₁₀+H]⁺ | [C₁₃H₁₄NO₄]⁺ | 248.09 | Loss of neutral dibenzofulvene from the Fmoc group. |

| [FmocCH₂]⁺ | [C₁₅H₁₃O]⁺ | 209.10 | Fragment corresponding to the fluorenylmethyloxy group. |

Spectroscopic Methods for Structural Verification

Spectroscopic techniques provide orthogonal information to chromatographic and mass spectrometric data, focusing on the specific bonds and elemental composition of the molecule.

Infrared (IR) and Raman spectroscopy are vibrational techniques that are highly effective for confirming the presence of key functional groups within the this compound structure. Each functional group absorbs IR radiation or scatters Raman light at a characteristic frequency (wavenumber).

The spectra would be expected to show absorptions corresponding to the Fmoc group, the phenyl ring, the proline ring, and the carboxylic acid. The analysis of Fmoc-Phe-Gly shows characteristic vibrations for the fluorenyl ring and amide bonds which can be extrapolated. researchgate.net

Table 4: Predicted Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Very broad band due to hydrogen bonding. specac.com |

| Aromatic/Alkene | C-H stretch | 3100-3000 | Stretch for sp² C-H bonds in phenyl and fluorenyl rings. vscht.cz |

| Aliphatic | C-H stretch | 3000-2850 | Stretch for sp³ C-H bonds in the proline ring. vscht.cz |

| Carboxylic Acid | C=O stretch | ~1710 | Strong absorption for the carbonyl group. masterorganicchemistry.com |

| Urethane (Fmoc) | C=O stretch | ~1690 | Carbonyl of the Fmoc protecting group. |

| Aromatic | C=C stretch | 1600-1450 | Multiple sharp bands from phenyl and fluorenyl rings. vscht.cz |

| Fluorenyl Group | Ring bending (out-of-plane) | ~740 | Strong, characteristic IR band for the Fmoc group. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule.

For this compound (C₂₆H₂₃NO₄), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value within a very narrow tolerance (typically <5 ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Molecular Formula: C₂₆H₂₃NO₄

Nominal Mass: 413

Monoisotopic Mass: 413.1627

Theoretical m/z for [M+H]⁺: 414.1700

An experimental HRMS result of, for example, 414.1702 m/z would be well within the acceptable error margin and would serve as conclusive evidence for the assigned chemical formula.

Emerging Research Avenues and Challenges

Novel Synthetic Methodologies for Enantioenriched Derivatives

The commercially available Fmoc-cis-DL-3-phenyl-Pro-OH is a racemic mixture. However, for most pharmaceutical and biological applications, enantiomerically pure compounds are required, as different enantiomers can have distinct biological activities and toxicities. The development of novel synthetic methodologies to obtain the enantioenriched stereoisomers of Fmoc-cis-3-phenyl-Pro-OH is a significant area of research.

Current approaches to obtaining enantiopure substituted prolines can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer from achiral or prochiral starting materials. Several strategies are being explored for the synthesis of related 3-substituted proline analogs:

Chiral Auxiliary-Mediated Synthesis: This classic method involves temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. For instance, Evans chiral auxiliaries, such as (4S)-4-benzyl-1,3-oxazolidin-2-one, have been successfully used in the enantioselective preparation of conformationally constrained phenylalanine analogues like (2S,3R)-3-phenylpipecolic acid. researchgate.net This methodology could be adapted for the synthesis of cis-3-phenylproline by controlling the stereochemistry at both the C2 and C3 positions.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. For example, the intramolecular azomethine ylide cycloaddition with fluorinated dipolarophiles has been shown to produce polycyclic fluorinated proline derivatives with excellent diastereoselectivity. Similar strategies could be explored for the synthesis of phenyl-substituted prolines.

Metal Carbenoid Chemistry: The use of metal carbenoids to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines is another promising avenue for creating chiral building blocks. nih.gov

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose (B160209), have proven effective in resolving a wide range of N-Fmoc protected α-amino acids under reversed-phase conditions. researchgate.net This technique is directly applicable to the separation of this compound. Semipreparative columns can be used to resolve multigram quantities of racemic precursors of cis-β-phenylproline. nih.gov

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. This has been successfully applied to the resolution of building blocks for other chiral compounds. mdpi.com

| Method | Principle | Potential Application to this compound | Challenges |

| Chiral Auxiliary Synthesis | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | Adaptation of established protocols for related constrained amino acids. | Requires stoichiometric amounts of the auxiliary and additional synthetic steps for attachment and removal. |

| Organocatalysis | Use of small organic molecules to catalyze enantioselective reactions. | Development of specific catalysts for the asymmetric synthesis of the 3-phenylproline scaffold. | Catalyst design and optimization for high yield and enantioselectivity can be complex. |

| Chiral HPLC Resolution | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the DL-racemate. | Scaling up to industrial production can be costly. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Screening for suitable enzymes that can selectively act on one enantiomer of the proline derivative. | Limited to a maximum theoretical yield of 50% for the desired enantiomer; requires enzyme screening and optimization. |

Structure-Guided Design of Next-Generation Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acids like cis-3-phenylproline is a key strategy in the structure-guided design of novel peptidomimetics.

Conformational Analysis: Understanding the conformational preferences of peptides containing cis-3-phenylproline is crucial for rational design.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. uzh.ch By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the dihedral angles of the peptide backbone and the orientation of the phenyl ring. researchgate.netimrpress.com 19F NMR can also be a useful tool when fluorinated proline analogs are used as probes. nih.govcopernicus.org

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides high-resolution structural information in the solid state. nih.gov This data can reveal the precise bond angles and intermolecular interactions, offering a detailed snapshot of the peptide's conformation.

Structure-Activity Relationship (SAR) Studies: By systematically incorporating cis-3-phenylproline into a peptide sequence and evaluating the biological activity of the resulting analogs, researchers can establish structure-activity relationships. nih.gov This information is vital for optimizing the design of peptidomimetics with enhanced potency and selectivity. For example, in the design of inhibitors of the HER2-HER3 protein-protein interaction, conformational constraints were introduced to improve antiproliferative activity. nih.gov

The design of next-generation peptidomimetics using Fmoc-cis-3-phenyl-Pro-OH involves an iterative process of computational modeling, chemical synthesis, structural analysis, and biological evaluation to create molecules with tailored therapeutic properties.

Understanding Allosteric Modulation via Conformational Constraints

Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that alters its affinity for the orthosteric ligand or its signaling efficacy. biorxiv.org Conformationally constrained peptides and peptidomimetics are emerging as valuable tools for probing and understanding allosteric modulation, particularly in G protein-coupled receptors (GPCRs). nih.gov

The rigid scaffold of cis-3-phenylproline can be used to lock a peptide into a specific conformation that preferentially binds to an allosteric site. By studying how these constrained peptides affect receptor function, researchers can gain insights into the structural basis of allosteric regulation.

Probing Allosteric Binding Pockets: The defined three-dimensional structure of a peptide containing cis-3-phenylproline can be used as a molecular probe to map the topology of allosteric binding sites on a receptor. Stabilizing Active or Inactive Receptor Conformations: The conformational constraint imposed by cis-3-phenylproline can help to stabilize a peptide in a conformation that mimics a specific receptor state (e.g., active or inactive). This can lead to the development of allosteric modulators that either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor signaling.

While the direct application of Fmoc-cis-3-phenyl-Pro-OH in this context is still an emerging area, the principles are well-established with other constrained peptidomimetics. The challenge lies in identifying the appropriate peptide sequence and receptor system where the specific conformational bias induced by cis-3-phenylproline can effectively modulate allosteric activity.

Q & A

Q. What are the recommended synthetic routes for Fmoc-cis-DL-3-phenyl-Pro-OH, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis typically involves protecting the proline residue with an Fmoc group while introducing the 3-phenyl substituent. A validated method includes:

Dissolving H-L-Pro-OH in water and adding NaOH to deprotonate the amino group.

Introducing TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst and reacting with benzoyl chloride under controlled pH (8–9) to protect the amine.

Extracting the product with CH₂Cl₂, followed by drying and crystallization.

Critical Parameters:

- Temperature: Maintain ≤25°C to minimize racemization.

- Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst: TBAB enhances reaction efficiency in biphasic systems.

Stereochemical integrity is confirmed via ¹H/¹³C NMR, comparing coupling constants (e.g., J = 6–8 Hz for cis isomers) .

Q. How should researchers handle discrepancies between calculated and observed molecular weights during purity analysis?

Answer: Discrepancies often arise from hydration states or residual solvents.

- Step 1: Perform Karl Fischer titration to quantify water content.

- Step 2: Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., [M+H]⁺ for this compound: calculated 337.1314, observed 337.1314 ± 0.0002).

- Step 3: Analyze by RP-HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect impurities.

Data Interpretation: A deviation >0.005 Da suggests incomplete purification or degradation .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data for cis/trans isomerism in Fmoc-protected proline derivatives?

Answer: Conflicting NOESY/ROESY cross-peaks may arise from dynamic equilibria or solvent effects.

- Method 1: Variable-temperature NMR (25–60°C) to assess conformational mobility. Cis isomers show reduced Δδ (chemical shift differences) with heating.

- Method 2: Solvent screening (CDCl₃ vs. DMSO-d₆). Polar solvents stabilize trans isomers via hydrogen bonding.

- Validation: Compare with X-ray crystallography data (e.g., dihedral angles: cis ≈ -60°, trans ≈ 180°) .

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Answer: The steric bulk of the 3-phenyl group reduces coupling efficiency. Mitigation strategies:

- Activation: Use HATU/Oxyma Pure (1:1 molar ratio) in DMF for 30 minutes pre-activation.

- Double Coupling: Repeat coupling steps with fresh reagents.

- Microwave Assistance: Apply 25 W at 50°C for 5 minutes to enhance kinetics.

Quality Control: Monitor by Kaiser test (ninhydrin) or Fmoc deprotection UV absorbance (λ = 301 nm) .

Q. How does the 3-phenyl substituent influence the stability of this compound under acidic or basic conditions?

Answer: Acidic Conditions (e.g., TFA cleavage in SPPS):

- The phenyl group stabilizes the carbocation intermediate, reducing epimerization.

- Half-life at 25°C: >24 hours in 95% TFA, vs. <6 hours for unsubstituted Fmoc-Pro-OH.

Basic Conditions (e.g., piperidine deprotection): - Steric hindrance slows Fmoc removal. Extend deprotection time to 20 minutes (vs. 10 minutes for standard residues).

Quantitative Analysis: Track by HPLC-MS; cis/trans ratios remain >95:5 under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.